molecular formula C7H6FN3 B3046370 6-Fluoroimidazo[1,2-a]pyridin-3-amine CAS No. 1235993-31-3

6-Fluoroimidazo[1,2-a]pyridin-3-amine

Cat. No. B3046370
CAS RN: 1235993-31-3
M. Wt: 151.14
InChI Key: DBKKYQIWVODMIZ-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6FN3 . It has a molecular weight of 151.14 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Fluoroimidazo[1,2-a]pyridin-3-amine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The InChI code for 6-Fluoroimidazo[1,2-a]pyridin-3-amine is 1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 . The compound’s structure includes a fused nitrogen-bridged heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyridin-3-amine is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

This compound can be synthesized and its structure can be characterized using 1H NMR, 13C NMR, and HRMS spectra analyses .

Anticancer Agent via PI3Kα Inhibition

One of the significant applications of “6-Fluoroimidazo[1,2-a]pyridin-3-amine” is in the field of cancer research. It has been used in the design and synthesis of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives . These derivatives have shown submicromolar inhibitory activity against various tumor cell lines . For example, compound 13k, a derivative of “6-Fluoroimidazo[1,2-a]pyridin-3-amine”, has shown potent inhibitory activity with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, compound 13k induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM . This suggests that compound 13k might serve as a lead compound for the development of PI3Kα inhibitors .

Role in PI3K Signalling Pathway

The phosphatidylinositol 3-kinase (PI3K) signalling pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Abnormal activation of the PI3K-AKT pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, PI3K inhibitors, such as “6-Fluoroimidazo[1,2-a]pyridin-3-amine” and its derivatives, have attracted significant interest for the treatment of cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates have been summarized . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKYQIWVODMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285747
Record name 6-Fluoroimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroimidazo[1,2-a]pyridin-3-amine

CAS RN

1235993-31-3
Record name 6-Fluoroimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235993-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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